molecular formula C26H24ClNO6 B11468361 1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

1-(4-chlorobenzyl)-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]-1,3-dihydro-2H-indol-2-one

Cat. No.: B11468361
M. Wt: 481.9 g/mol
InChI Key: HLHURTWRCKKDAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound, with its unique structural features, has garnered interest in various fields of scientific research.

Mechanism of Action

The mechanism of action of 1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets and pathways. It may exert its effects by binding to receptors or enzymes, thereby modulating their activity . The exact molecular targets and pathways involved can vary depending on the specific biological context, but they often include key signaling pathways related to inflammation, cell proliferation, and apoptosis .

Comparison with Similar Compounds

Compared to other indole derivatives, 1-[(4-CHLOROPHENYL)METHYL]-3-HYDROXY-3-[2-OXO-2-(3,4,5-TRIMETHOXYPHENYL)ETHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of functional groups. Similar compounds include other indole derivatives with different substituents, such as 5-fluoro-3-phenyl-1H-indole-2-carbonyl and 6-amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate . These compounds share some biological activities but differ in their specific interactions and applications .

Properties

Molecular Formula

C26H24ClNO6

Molecular Weight

481.9 g/mol

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-hydroxy-3-[2-oxo-2-(3,4,5-trimethoxyphenyl)ethyl]indol-2-one

InChI

InChI=1S/C26H24ClNO6/c1-32-22-12-17(13-23(33-2)24(22)34-3)21(29)14-26(31)19-6-4-5-7-20(19)28(25(26)30)15-16-8-10-18(27)11-9-16/h4-13,31H,14-15H2,1-3H3

InChI Key

HLHURTWRCKKDAN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)Cl)O

Origin of Product

United States

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